molecular formula C7H9BO3S B065557 4-(Methanesulfinyl)benzeneboronic acid CAS No. 166386-48-7

4-(Methanesulfinyl)benzeneboronic acid

Cat. No. B065557
M. Wt: 184.03 g/mol
InChI Key: YOTGALZTDVXUKZ-UHFFFAOYSA-N
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Description

While direct information on 4-(Methanesulfinyl)benzeneboronic acid is not available, related research on methanesulfonic acid derivatives and benzeneboronic acids can offer a foundational understanding. These compounds play a critical role in various chemical syntheses and applications due to their unique reactive properties.

Synthesis Analysis

Methanesulfonic acid is a versatile reagent used in the synthesis of various compounds, including the efficient ring-opening of O-benzylidene acetals and as a catalyst in the production of linear alkylbenzenes. These processes highlight the utility of methanesulfonic acid derivatives in chemical synthesis (Luong et al., 2004), (Zinin et al., 2007).

Molecular Structure Analysis

Structural studies of similar compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, provide insights into the molecular conformation and interaction patterns, which are crucial for understanding the properties and reactivity of related benzene derivatives (Binkowska et al., 2009).

Chemical Reactions and Properties

Research on methanesulfonic acid-catalyzed reactions, including the synthesis of benzothiazoles and benzoxazoles from carboxylic acids, showcases the chemical reactivity and potential applications of methanesulfinyl and benzeneboronic acid derivatives in synthesizing heterocyclic compounds (Sharghi & Asemani, 2009), (Kumar et al., 2008).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystal structure, and thermal stability, are essential for understanding the behavior of 4-(Methanesulfinyl)benzeneboronic acid under different conditions. Studies on the crystal structure of benzene derivatives provide valuable data on these aspects (Vega et al., 2010).

Chemical Properties Analysis

Investigations into the chemical behavior of methanesulfonic acid and benzeneboronic acid derivatives, including their reactivity and interaction with other compounds, help predict the chemical properties of 4-(Methanesulfinyl)benzeneboronic acid. The catalytic activity of methanesulfonic acid in various chemical reactions underscores its significance in organic synthesis (Eisner et al., 1963).

Scientific Research Applications

Catalytic Applications

4-(Methanesulfinyl)benzeneboronic acid and related compounds have been explored for their catalytic roles in organic transformations. The study by Maki, Ishihara, and Yamamoto (2007) highlights the effectiveness of boron(III)-catalyzed amide and ester condensation reactions using benzeneboronic acids. These catalysts facilitate the formation of amides from carboxylic acids and amines and the esterification of α-hydroxycarboxylic acids in alcohol solvents, showcasing the versatility of sulfonyl and boronic acid functionalities in catalysis Maki, T., Ishihara, K., & Yamamoto, H. (2007).

Material Science Applications

In the realm of material science, the synthesis and application of diboronic acid precursors for covalent organic frameworks (COFs) have been investigated. Faury et al. (2013) report on the synthesis of substituted 1,4-benzenediboronic acids and their application in creating covalent organic frameworks. This research indicates the potential of sulfonyl- and boronic-acid-containing compounds in constructing advanced materials with potential applications in gas storage, sensing, and catalysis Faury, T., Dumur, F., Clair, S., Abel, M., Porte, L., & Gigmes, D. (2013).

Organic Synthesis

The role of boronic acids in organic synthesis, particularly in the context of complex formation and reaction mechanisms, has been well-documented. Studies by Barker et al. (1973) and Soundararajan et al. (1989) provide insights into the interaction of benzeneboronic acids with sugars and the use of arylboronic acids for the affinity purification of enzymes, respectively. These findings demonstrate the utility of boronic acids in selective synthesis and purification processes, which are crucial in pharmaceutical and biochemical research Barker, S. A., Hatt, B., & Somers, P. (1973); Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. (1989).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The compound is used in the preparation of Macrocyclic Mcl-1 inhibitors for the treatment of multiple Myeloma . The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGALZTDVXUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378530
Record name [4-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfinyl)phenyl)boronic acid

CAS RN

166386-48-7
Record name [4-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4-(methylthio)phenyl]boronic acid (1.008 g) in acetonitrile (60 ml) and water (6 ml) was cooled with a dry ice-acetone bath until it just began to freeze. A solution of ceric ammonium nitrate (6.72 g) in water (10 ml) was added with swirling. The resulting solution was left to warm to room temperature. The mixture was then basified to pH5 by addition of 8% aqueous sodium bicarbonate (16 ml) and evaporated to dryness by re-evaporation with absolute ethanol. The dried residue was purified by SPC (Merck 7729) using ethyl acetate-ethanol (9:1 followed by 4:1 and 7:3) as eluent, to give a colourless solid. The solid was further purified by FCC eluting with dichloromethane:ethanol (9:1) to give the title compound (1.00 g) as a colourless gum.
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

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